Silver acetylacetonate

Overview

Description

It is a yellowish-green powder that is soluble in organic solvents and is commonly used in various fields of research due to its unique properties.

Mechanism of Action

Target of Action

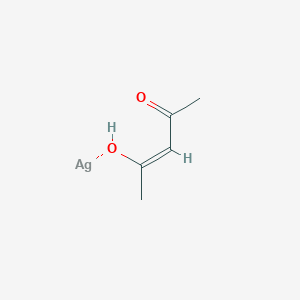

Silver acetylacetonate, also known as Silver 2,4-pentanedionate or (Pentane-2,4-dionato-O,O’)silver, is a coordination complex derived from the acetylacetonate anion and silver ions . The primary targets of this compound are various biochemical processes where it acts as a precursor for nanoparticle research, polymer science, and catalysis .

Mode of Action

The compound interacts with its targets through the formation of a six-membered chelate ring, which involves both oxygen atoms binding to the silver ion . This interaction results in the formation of silver nanoparticles when the compound is annealed .

Biochemical Pathways

This compound affects several biochemical pathways. It is used as a building block in modern organic synthesis . The compound’s role in these pathways often involves acting as a catalyst in various reactions .

Pharmacokinetics

It is known that the compound has moderate solubility in polymer and organic solvents , which may influence its bioavailability.

Result of Action

The primary result of this compound’s action is the production of silver nanoparticles when the compound is annealed . These nanoparticles have numerous applications in fields such as electronics, optoelectronics, and surface-enhanced Raman spectroscopy .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of excess acetylacetone can enhance the electron-transfer reaction between the metal ion and H acac, allowing more of the compound to act as ligands . Additionally, the generation of dust should be avoided as it may impact the compound’s efficacy and stability .

Biochemical Analysis

Biochemical Properties

Silver acetylacetonate plays a significant role in biochemical reactions. It is used as a precursor for nanoparticle research, polymer science, and catalysis . The nature of its bonding and its role as a catalyst in organic syntheses have been extensively studied .

Cellular Effects

For instance, copper acetylacetonate has been reported to generate reactive oxygen species and disrupt mitochondrial membrane potential, leading to apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of a six-membered chelate ring, where both oxygen atoms of the acetylacetonate ligand bind to the silver ion . This structure is crucial for its reactivity and regio- and stereoselectivity in various reactions .

Temporal Effects in Laboratory Settings

Metal acetylacetonates are known to be used as building blocks in modern organic synthesis .

Metabolic Pathways

Metal acetylacetonates are known to interact with various enzymes and cofactors in numerous catalyzed reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Pentane-2,4-dionato-O,O’)silver typically involves the reaction of silver nitrate with acetylacetone in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or methanol. The general reaction can be represented as follows:

AgNO3+C5H8O2→Ag(C5H7O2)+HNO3

The reaction mixture is stirred at room temperature, and the product is precipitated out by adding water. The precipitate is then filtered, washed, and dried to obtain the final product .

Industrial Production Methods

In industrial settings, the production of (Pentane-2,4-dionato-O,O’)silver follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(Pentane-2,4-dionato-O,O’)silver undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form silver oxide.

Reduction: It can be reduced to metallic silver.

Substitution: The acetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines or amines under mild conditions

Major Products Formed

Scientific Research Applications

(Pentane-2,4-dionato-O,O’)silver has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of silver nanoparticles and other silver-containing compounds.

Biology: The compound is used in the preparation of antimicrobial agents due to the well-known antimicrobial properties of silver.

Medicine: It is explored for its potential use in drug delivery systems and as a component in medical devices.

Industry: The compound is used in the production of conductive inks and coatings for electronic applications

Comparison with Similar Compounds

Similar Compounds

- Copper acetylacetonate (Cu(acac)2)

- Nickel acetylacetonate (Ni(acac)2)

- Zinc acetylacetonate (Zn(acac)2)

Uniqueness

(Pentane-2,4-dionato-O,O’)silver is unique due to its high solubility in organic solvents and its ability to form stable complexes with various ligands. Its antimicrobial properties also make it distinct from other metal acetylacetonates .

Biological Activity

Silver acetylacetonate (Ag(acac)) is an organometallic compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is a silver source that is soluble in organic solvents. It has been used in various applications, including as a precursor for the synthesis of silver nanoparticles (AgNPs) due to its thermal stability and ability to form complexes with ligands . The compound is recognized for its antimicrobial properties, which are attributed to the bioactive silver ions released upon dissolution.

Antimicrobial Activity

Mechanism of Action

The antimicrobial efficacy of silver compounds, including this compound, primarily stems from the release of silver ions (Ag⁺) in biological environments. These ions interact with bacterial cell membranes, leading to:

- Disruption of Membrane Integrity : Silver ions bind to thiol groups in membrane proteins, causing structural alterations and increased permeability.

- Inhibition of Cellular Respiration : Ag⁺ interferes with enzymes involved in respiration and energy production.

- DNA Interaction : Silver ions can bind to DNA, disrupting replication and transcription processes.

Studies have shown that this compound exhibits significant antibacterial activity against various pathogens, including Acinetobacter baumannii, a critical pathogen identified by the World Health Organization (WHO) .

Case Studies and Experimental Data

-

Efficacy Against Acinetobacter baumannii

A study investigated the antimicrobial activity of silver acetate (related compound) against A. baumannii using the Galleria mellonella larvae model. The results indicated that:Concentration (mg/L) Observed Effect 3.91 No significant growth reduction 7.8 Rapid loss of growth 15.6 Permanent loss of viability -

Biofilm Inhibition

This compound was also evaluated for its ability to inhibit biofilm formation by A. baumannii. Biofilms are critical in chronic infections as they provide a protective environment for bacteria. The study revealed that silver compounds effectively reduced biofilm formation, thereby enhancing their potential as therapeutic agents . -

Synthesis and Characterization of Silver Nanoparticles

Research has highlighted the synthesis of silver nanoparticles using this compound as a precursor. These nanoparticles exhibited enhanced antimicrobial properties compared to their bulk counterparts due to their increased surface area and reactivity .

Properties

CAS No. |

15525-64-1 |

|---|---|

Molecular Formula |

C5H7AgO2 |

Molecular Weight |

206.98 g/mol |

IUPAC Name |

silver;pentane-2,4-dione |

InChI |

InChI=1S/C5H7O2.Ag/c1-4(6)3-5(2)7;/h3H,1-2H3;/q-1;+1 |

InChI Key |

UEGHNEVWUGTMES-UHFFFAOYSA-N |

SMILES |

CC(=CC(=O)C)O.[Ag] |

Isomeric SMILES |

C/C(=C/C(=O)C)/O.[Ag] |

Canonical SMILES |

CC(=O)[CH-]C(=O)C.[Ag+] |

boiling_point |

225ºC |

melting_point |

100ºC |

Key on ui other cas no. |

15525-64-1 |

Pictograms |

Irritant; Health Hazard |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.